OXA-01
Vue d'ensemble
Description
OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .
Molecular Structure Analysis
The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .Physical And Chemical Properties Analysis
OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .Applications De Recherche Scientifique
Cancer Research: Inhibition of mTORC1/mTORC2
Summary of the Application
OXA-01 is a selective inhibitor of mTORC1/mTORC2, which are essential downstream effectors of the PI3K/Akt/mTOR signaling axis implicated in the pathogenesis of many human cancers . OXA-01 enhances apoptosis induced by chemotherapeutic agents through inhibition of Akt phosphorylation .
Methods of Application or Experimental Procedures
OXA-01 was applied to a panel of ovarian carcinoma cell lines, including those resistant to clinically relevant concentrations of cisplatinum in vitro . It was used both as a single agent and in combination with chemotherapeutic agents such as cisplatinum, adriamycin, gemcitabine, and irinotecan .
Results or Outcomes
OXA-01 effectively inhibited proliferation and induced apoptosis in the tested cell lines . It enhanced the induction of apoptosis caused by chemotherapeutic agents . In contrast, treatment with rapamycin, another mTOR inhibitor, suppressed apoptosis induced by chemotherapy in PTEN wt ovarian cell lines .
Cancer Research: Comparison with Rapamycin
Summary of the Application
OXA-01 is a potent inhibitor of both mTORC1 and mTORC2 kinase activity, displaying improved anti-tumor activity in comparison to rapamycin, an mTORC1 selective inhibitor .
Methods of Application or Experimental Procedures
OXA-01 was tested in various cancer cells in vitro and in vivo in the MDA-MB 231 human breast carcinoma xenograft model . It was dosed at 75 mg/Kg bid, demonstrating significant and prolonged inhibition of both p4E-BP1 and pAKT .
Results or Outcomes
OXA-01 demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . It showed 100% Tumor Growth Inhibition (TGI) with 25% regressions, while rapamycin treatment resulted in only 79% TGI .
Neurology: Treatment of Sepsis-Associated Encephalopathy
Summary of the Application
OXA-01 has been shown to play a protective role against neurological diseases by modulating the inflammatory response through the activation of OXR1 and OXR2 receptors . It has been used in the treatment of sepsis-associated encephalopathy (SAE), a condition that causes acute and long-term cognitive deficits .
Methods of Application or Experimental Procedures
A mouse model of SAE was induced using cecal ligation perforation (CLP) and treated via intranasal administration of exogenous OXA after surgery . Mouse survival, in addition to cognitive and anxiety behaviors, were assessed . Changes in neurons, cerebral edema, blood-brain barrier (BBB) permeability, and brain ultrastructure were monitored . Levels of pro-inflammatory factors (IL-1β, TNF-α) and microglial activation were also measured .
Results or Outcomes
Intranasal OXA treatment reduced mortality, ameliorated cognitive and emotional deficits, and attenuated cerebral edema, BBB disruption, and ultrastructural brain damage in mice . In addition, OXA significantly reduced the expression of the pro-inflammatory factors IL-1β and TNF-α, and inhibited microglial activation .
Safety And Hazards
OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .
Propriétés
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.